Methylamino-PEG1-Boc

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-[2-(methylamino)ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-7-13-8-6-11-4/h11H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFGXPFIPPZYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methylamino-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc, systematically known as tert-butyl 3-(2-(methylamino)ethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a methylamino group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group. This unique combination of features makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical to the efficacy of a PROTAC, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). This compound offers a short, hydrophilic PEG linker with a protected carboxylic acid functionality, providing a versatile tool for the modular synthesis of PROTACs.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| IUPAC Name | tert-butyl 3-(2-(methylamino)ethoxy)propanoate |

| Synonyms | Methylamino-PEG1-t-butyl ester |

| CAS Number | 1807521-03-4 |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| Appearance | Liquid |

| Density | 1.0 g/cm³ (predicted) |

| Boiling Point | 266.7 °C at 760 mmHg (predicted) |

| Flash Point | 115.1 °C (predicted) |

| Solubility | Soluble in DMSO |

Synthesis of this compound

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of this compound from tert-butyl 3-(2-hydroxyethoxy)propanoate. The first step involves the conversion of the terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine (B109427).

General Experimental Protocol for Synthesis

Step 1: Activation of the Hydroxyl Group

-

Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as pyridine or triethylamine (1.2-1.5 equivalents), to the solution.

-

Slowly add tosyl chloride or methanesulfonyl chloride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated intermediate.

Step 2: Nucleophilic Substitution with Methylamine

-

Dissolve the crude activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add an excess of methylamine (as a solution in THF or ethanol, or as a gas bubbled through the solution) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, remove the excess methylamine and solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Application in PROTAC Synthesis

This compound is primarily used as a linker in the synthesis of PROTACs. The methylamino group provides a nucleophilic site for coupling to one of the ligands (either for the target protein or the E3 ligase), while the Boc-protected carboxyl group can be deprotected to reveal a carboxylic acid for coupling to the other ligand.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process: deprotection of the Boc group followed by amide bond formation.

Detailed Experimental Protocol for PROTAC Synthesis

Step 1: Boc Deprotection

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until deprotection is complete as confirmed by LC-MS.

-

Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the deprotected linker.

Step 2: First Amide Coupling

-

Dissolve the deprotected linker-TFA salt (1 equivalent) and the amine-functionalized E3 ligase ligand (1-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF.

-

Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting conjugate by column chromatography or preparative HPLC.

Step 3: Second Amide Coupling

-

The methylamino group of the linker-E3 ligase ligand conjugate is then coupled to the carboxylic acid functionality of the target protein ligand using similar amide coupling conditions as described in Step 2.

-

The final PROTAC molecule is purified by preparative HPLC to achieve high purity.

Mechanism of Action of Resulting PROTACs

PROTACs synthesized using this compound function by inducing the degradation of a target protein via the ubiquitin-proteasome system.[1][2]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

References

An In-depth Technical Guide to Methylamino-PEG1-Boc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG1-Boc, with the IUPAC name tert-butyl 3-(2-(methylamino)ethoxy)propanoate, is a functionalized polyethylene (B3416737) glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, it facilitates the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand, forming the core structure of a PROTAC. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application in PROTAC synthesis.

Chemical Structure and Identification

This compound is characterized by a single ethylene (B1197577) glycol unit (PEG1) flanked by a methylamino group and a tert-butyloxycarbonyl (Boc)-protected propanoate group. The Boc protecting group provides a stable handle for controlled, stepwise synthesis of PROTACs, while the methylamino group offers a reactive site for conjugation.

Key Identifiers:

-

CAS Number: 1807521-03-4

-

Molecular Formula: C₁₀H₂₁NO₃

-

Molecular Weight: 203.28 g/mol [1]

-

IUPAC Name: tert-butyl 3-(2-(methylamino)ethoxy)propanoate

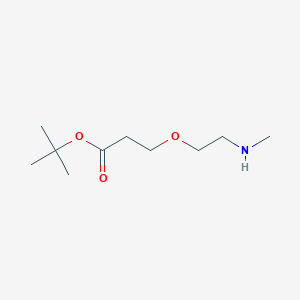

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Color | Colorless to light yellow | [1] |

| Purity | ≥95.0% | |

| Solubility | DMSO: 175 mg/mL (860.88 mM) | [1] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [1] |

| Shipping Conditions | Room temperature in continental US; may vary elsewhere | [1][2] |

Experimental Protocols

This compound is primarily utilized in a two-step process for PROTAC synthesis: 1) deprotection of the Boc group to reveal a free amine, and 2) coupling of the resulting amine with a carboxylic acid-functionalized ligand (either the target protein ligand or the E3 ligase ligand).

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20% v/v) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt can often be used directly in the subsequent coupling step without further purification.

Caption: Workflow for Boc deprotection of this compound.

Amide Coupling for PROTAC Synthesis

Following Boc deprotection, the free amine of the PEG linker is coupled to a carboxylic acid-functionalized ligand using standard peptide coupling reagents.

Protocol: Amide Coupling using HATU

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deprotected Methylamino-PEG1-amine salt (1.0 equivalent) and the carboxylic acid-functionalized ligand (1.0-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC intermediate.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein of interest (POI). The PEG linker serves to bridge the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the synthesis of PROTACs. Its well-defined structure, with a Boc-protected amine and a flexible PEG spacer, allows for the controlled and efficient construction of these powerful therapeutic agents. The experimental protocols provided in this guide offer a framework for the successful application of this compound in drug discovery and development programs.

References

A Technical Guide to Methylamino-PEG1-Boc (CAS: 1807521-03-4): A Core Component in Targeted Protein Degradation

Introduction: Methylamino-PEG1-Boc, registered under CAS number 1807521-03-4, is a specialized, heterobifunctional chemical linker used extensively in the field of drug discovery and development.[1][2] It belongs to the family of polyethylene (B3416737) glycol (PEG)-based linkers, which are integral to the design of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[4] This guide provides a detailed overview of the technical specifications, applications, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

The structure of this compound features a methylamino group, a single PEG unit to enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc) protecting group.[5][6] The Boc group provides a stable, temporary block on the amine, which can be easily removed under specific acidic conditions, allowing for sequential and controlled conjugation to other molecules.[5][7] This characteristic makes it a valuable building block in the multi-step synthesis of complex therapeutic agents like PROTACs.[7]

Physicochemical Properties

The fundamental properties of this compound are critical for its application in chemical synthesis. The data presented below has been compiled from various suppliers and safety data sheets.

| Property | Value | References |

| CAS Number | 1807521-03-4 | [1][8] |

| Molecular Formula | C₁₀H₂₁NO₃ | [1][6] |

| Molecular Weight | 203.28 g/mol | [1][2][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| SMILES | O=C(OC(C)(C)C)CCOCCNC | [6] |

| Alternate Name | tert-Butyl 3-[2-(methylamino)ethoxy]propanoate | |

| Common Application | PROTAC Linker | [2][3][9] |

| Storage Conditions | Room temperature in the continental US; may vary elsewhere. | [2] |

Core Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][3][9]

PROTAC Technology: PROTACs are bifunctional molecules comprising two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination of the target protein. The cellular proteasome then recognizes and degrades the ubiquitinated protein. The PEG component of the linker is crucial for improving the solubility, cell permeability, and overall pharmacokinetic profile of the PROTAC molecule.[10][]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are generalized and established methodologies for the handling and reaction of Boc-protected amine PEG linkers.

Boc Group Deprotection Protocol

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation reactions.[10][12]

Materials:

-

Boc-protected PEG linker (e.g., this compound)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM (a common concentration is 0.1 M) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the deprotection reagent to the stirred solution.

-

Stir the reaction at room temperature for 30-120 minutes. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10][12]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting deprotected amine salt can often be used directly in the next step or neutralized with a mild base for other applications.

The workflow for Boc protection and deprotection is a fundamental concept in synthetic chemistry using PEG linkers.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and integrity of the linker.

A. High-Performance Liquid Chromatography (HPLC) [13]

-

Purpose: To assess the purity of the compound.

-

System: Standard HPLC with a UV detector.

-

Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

-

Gradient: A typical gradient would be 30-70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) [13]

-

Purpose: To confirm the molecular weight of the compound.

-

Sample Prep: Prepare a dilute solution (e.g., 10-100 µg/mL) in acetonitrile or methanol.

-

Separation: Use a C18 reversed-phase column with a water/acetonitrile gradient (both containing 0.1% formic acid).

-

Detection: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. The data should show a prominent peak corresponding to the [M+H]⁺ ion.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy [13]

-

Purpose: To elucidate the chemical structure.

-

Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals: The spectrum should show characteristic peaks for the protons of the Boc group, the PEG backbone, and the methylamino group.

References

- 1. targetmol.com [targetmol.com]

- 2. This compound - CAS:1807521-03-4 - KKL Med Inc. [kklmed.com]

- 3. This compound 1807521-03-4 | MCE [medchemexpress.cn]

- 4. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methylamino-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc, chemically known as tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a valuable bifunctional molecule widely utilized in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc-protected secondary amine and a primary alcohol, making it an important building block. Notably, it serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, facilitating the synthesis of these targeted protein degraders. The single polyethylene (B3416737) glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecules. This guide provides a detailed overview of the synthesis of this compound, focusing on a reliable two-step synthetic route, complete with experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate |

| Synonyms | This compound, N-Boc-N-methylethanolamine |

| CAS Number | 57561-39-4 |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | 120-126 °C at 4 mmHg |

| Density | 1.037 g/cm³ |

| Solubility | Soluble in dichloromethane (B109758), slightly soluble in water. |

Synthetic Pathway

The synthesis of this compound is most reliably achieved through a two-step process commencing with the Boc-protection of ethanolamine (B43304), followed by the N-methylation of the resulting carbamate. This method offers high selectivity and generally proceeds with good yields.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl N-(2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

This procedure outlines the protection of the amino group of ethanolamine using di-tert-butyl dicarbonate (B1257347).

Materials:

-

Ethanolamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq.) in a 1:1 mixture of water and dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 eq.) in water, maintaining the temperature at 0 °C.

-

To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl N-(2-hydroxyethyl)carbamate as a colorless to pale yellow oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (this compound)

This protocol is adapted from procedures for the N-methylation of Boc-protected amino acids and amino alcohols.[1]

Materials:

-

tert-butyl N-(2-hydroxyethyl)carbamate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stirrer, add tert-butyl N-(2-hydroxyethyl)carbamate (1.0 eq.) and dissolve in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound, as a colorless oil.

Quantitative Data

The following tables summarize the expected yields and characterization data for the synthesis of this compound.

Table 1: Reaction Yields

| Step | Product | Typical Yield |

| 1 | tert-butyl N-(2-hydroxyethyl)carbamate | >95% |

| 2 | tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | 70-85% |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.75 | t | 2H | -CH₂-OH |

| 3.40 | t | 2H | -N-CH₂- |

| 2.90 | s | 3H | -N-CH₃ |

| 2.50 (broad) | s | 1H | -OH |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 156.5 | C=O (carbamate) |

| 79.5 | -C(CH₃)₃ |

| 61.0 | -CH₂-OH |

| 51.5 | -N-CH₂- |

| 35.0 | -N-CH₃ |

| 28.4 | -C(CH₃)₃ |

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and scalable method for producing this key building block for PROTACs and other advanced pharmaceutical compounds. The protocols provided, along with the tabulated quantitative data, serve as a comprehensive resource for researchers in the field of drug discovery and development. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

The Role of Methylamino-PEG1-Boc in PROTACs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive overview of the mechanism of action and application of a specific, short-chain linker component, Methylamino-PEG1-Boc, in the design and function of PROTACs. We will delve into the core principles of PROTAC-mediated protein degradation, the pivotal role of the linker, and the specific contributions of a single polyethylene (B3416737) glycol (PEG) unit. This guide will further present quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these powerful molecules.

The PROTAC Mechanism of Action: A Tripartite Alliance for Targeted Protein Degradation

PROTACs function as heterobifunctional molecules that induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

The successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy. The nature of the linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of the geometry and stability of this ternary complex, and consequently, the efficiency of protein degradation.

The Sentinel Role of the Boc Protecting Group in Methylamino-PEG1-Boc: A Technical Guide for Advanced Drug Development

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Importance and Application of the Boc Protecting Group in the PROTAC Linker, Methylamino-PEG1-Boc.

In the rapidly advancing field of targeted protein degradation, the strategic use of chemical tools is paramount. Among these, this compound has emerged as a valuable heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group is the cornerstone of this linker's utility, enabling a controlled, sequential approach to the construction of complex bioactive molecules. This technical guide provides an in-depth analysis of the Boc protecting group's role in this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in drug development.

The Chemical Sentinel: Understanding the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis to temporarily mask the reactivity of amine functionalities.[1] In the context of this compound, its primary role is to prevent the secondary amine from engaging in unwanted side reactions during the initial stages of PROTAC synthesis. This allows for the selective reaction of another functional group on the molecule, ensuring a controlled and predictable synthetic outcome.

The stability of the Boc group under a variety of conditions, including basic, nucleophilic, and catalytic hydrogenation environments, makes it an ideal choice for multi-step syntheses.[2] Its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), provides a clean and efficient deprotection step, revealing the reactive methylamino group for subsequent conjugation.[1][3]

Chemical Structure of this compound:

-

IUPAC Name: tert-butyl (2-(methylamino)ethoxy)ethylcarbamate

-

CAS Number: 1807521-03-4

-

Molecular Formula: C₁₀H₂₂N₂O₃

-

Molecular Weight: 203.28 g/mol

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of the Boc protection and deprotection steps is critical for the overall yield and purity of the final PROTAC. The following tables provide representative quantitative data for these reactions, based on the synthesis of similar Boc-protected amines.

| Table 1: Representative Yields for the Synthesis of Boc-Protected Amines | |

| Reaction | Yield (%) |

| Synthesis of tert-butyl 2-(methylamino)ethylcarbamate via reductive amination | 62-65%[2][4] |

| Boc protection of primary amines using di-tert-butyl dicarbonate | >90%[5] |

| Table 2: Representative Yields for the Deprotection of Boc-Protected Amines | |

| Reagent | Yield (%) |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | >90%[5] |

| 4M HCl in 1,4-Dioxane | >95%[5] |

| Sulfuric acid in tert-butyl acetate | 70-100%[6] |

| Oxalyl chloride in methanol | up to 90%[7] |

Application in PROTACs: The BTK Degradation Case Study

This compound is a valuable linker for the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins. A prominent example is the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway implicated in various B-cell malignancies.

The length of the PEG linker in a PROTAC is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, ultimately affecting the efficiency of protein degradation.

| Table 3: Impact of PEG Linker Length on BTK PROTAC Efficacy | ||

| Number of PEG units | DC₅₀ (nM) | Dₘₐₓ (%) |

| < 5 | Inactive | - |

| 5 | Potent | >95%[8] |

| 9 | 5.9 | >95%[9] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

The BTK Signaling Pathway and PROTAC Intervention

The following diagram illustrates the simplified B-cell receptor signaling pathway and the point of intervention by a BTK-targeting PROTAC.

Caption: BTK signaling pathway and PROTAC-mediated degradation.

Experimental Protocols

General Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the reactive methylamino functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Dissolve this compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[5]

-

To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature.[5]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[5]

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.

Caption: Workflow for Boc deprotection of this compound.

Western Blotting for BTK Degradation

This protocol is a standard method to quantify the reduction in BTK protein levels following treatment with a PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary anti-BTK antibody

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of each cell lysate.[1]

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the loading control antibody.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[9]

Caption: Experimental workflow for Western blot analysis of BTK degradation.

Conclusion

The Boc protecting group in this compound plays an indispensable role in the synthesis of sophisticated molecules like PROTACs. Its stability and facile, high-yielding removal provide the necessary control for sequential conjugation strategies. Understanding the principles and practicalities of its use, as outlined in this guide, is crucial for researchers and scientists in the field of drug development to harness the full potential of this versatile linker in creating next-generation therapeutics for targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of the PEG Linker in Methylamino-PEG1-Boc for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is judiciously assembled from three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1]

Methylamino-PEG1-Boc is a heterobifunctional linker featuring a single polyethylene (B3416737) glycol (PEG) unit, a methylamino group, and a tert-butyloxycarbonyl (Boc)-protected amine. This short-chain PEG linker is increasingly utilized in the synthesis of PROTACs due to the advantageous properties conferred by the PEG moiety, even in its shortest form. This technical guide provides a comprehensive overview of the core function of the PEG linker in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Core Function of the PEG Linker in PROTACs

The linker in a PROTAC is far more than a simple spacer; it plays a multifaceted role in dictating the molecule's biological activity. The incorporation of a PEG unit, as seen in this compound, imparts several beneficial properties.

Enhancing Physicochemical Properties

A significant challenge in PROTAC design is their frequently high molecular weight and lipophilicity, which can result in poor aqueous solubility and hinder their development as therapeutic agents. The hydrophilic nature of the PEG linker, even a single unit, can substantially improve the solubility of the resulting PROTAC molecule.[2] The ether oxygen in the PEG backbone can act as a hydrogen bond acceptor, further enhancing solubility in aqueous environments.[2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is intricate. While increased hydrophilicity can sometimes reduce passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous. It is postulated that flexible linkers enable the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate entry into the cell.[2][3] However, there is an optimal range for linker length, as excessively long PEG chains can negatively impact permeability.[4] Short PEG linkers, such as the PEG1 unit in this compound, can therefore offer a balance between improved solubility and maintained cell permeability.

Impact on Ternary Complex Formation and Degradation Efficacy

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and the E3 ligase. The length and flexibility of the linker are paramount in achieving the correct geometry for a stable and productive ternary complex, which is a prerequisite for the efficient ubiquitination and subsequent proteasomal degradation of the target protein.[5][6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5][6]

The single PEG unit in this compound provides a defined and relatively short spacer that can be optimal for specific POI-E3 ligase pairs, facilitating the necessary proximity and orientation for efficient ubiquitin transfer.

Quantitative Data on the Impact of Short PEG Linkers in PROTACs

The optimization of linker length is a critical step in PROTAC design, and the efficacy of these molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linkers on PROTAC performance.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| CDK6 | Cereblon (CRBN) | Pomalidomide-PEG1-C2-N3 derived | 2.1 | Not Reported | MM.1S | [7] |

| BCR-ABL | UBR1 family | Arginine-PEG1-Dasatinib | 0.85 | ~98.8 | K562 | [8] |

| BRD4 | von Hippel-Lindau (VHL) | JQ1-PEG3-VHL Ligand | 85 | >90 | HeLa | [4] |

| BRD4 | von Hippel-Lindau (VHL) | JQ1-PEG4-VHL Ligand | 20 | 95 | HeLa | [4] |

| BRD4 | von Hippel-Lindau (VHL) | JQ1-PEG5-VHL Ligand | 15 | >98 | HeLa | [4] |

| Tank-binding kinase 1 (TBK1) | Not Specified | Alkyl/Ether (21 atoms) | 3 | 96 | Not Specified | |

| Estrogen Receptor α (ERα) | Not Specified | PEG (12 atoms) | Effective | Not Reported | Not Specified | [5] |

| Estrogen Receptor α (ERα) | Not Specified | PEG (16 atoms) | More Potent | Not Reported | Not Specified | [5] |

Note: The data presented is compiled from various sources and is intended to be illustrative of the impact of short PEG linkers. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a sequential, two-step amide coupling process following the deprotection of the Boc group.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA (5-10 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-3 hours, monitoring the deprotection by LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual TFA. The resulting crude methylamino-PEG1-amine TFA salt can often be used in the next step without further purification.

Protocol 2: Sequential Amide Coupling to Synthesize the Final PROTAC

This protocol outlines the coupling of the deprotected linker to a carboxylic acid-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

Crude methylamino-PEG1-amine TFA salt from Protocol 1

-

Carboxylic acid-functionalized POI ligand

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (B1210297)

-

Water and Brine

-

Anhydrous sodium sulfate

-

Purification system (e.g., preparative HPLC)

Procedure:

Step 1: First Amide Coupling

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF (0.1 M).

-

Add DIPEA (3 equivalents) dropwise to the reaction mixture.

-

Add the crude methylamino-PEG1-amine TFA salt (1.1 equivalents) to the activated POI ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the intermediate product by flash column chromatography or preparative HPLC.

Step 2: Second Amide Coupling

-

The purified intermediate from Step 1, which now has a terminal methylamino group, is then coupled to the carboxylic acid-functionalized E3 ligase ligand using a similar procedure as described in Step 1.

-

The final PROTAC molecule is then purified by preparative HPLC to achieve high purity.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PROTAC-mediated degradation of CDK6 and its impact on the Rb-E2F signaling pathway.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Methylamino-PEG1-Boc

This technical guide provides a detailed overview of the solubility and stability of Methylamino-PEG1-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Core Properties of this compound

This compound, with the CAS Number 1807521-03-4, is a PEG-based linker featuring a methylamino group and a Boc-protected amine.[1][2][3][4] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which influences its physicochemical properties.

| Property | Value | Reference |

| CAS Number | 1807521-03-4 | [1][2] |

| Molecular Formula | C10H21NO3 | [1][2] |

| Molecular Weight | 203.28 | [1][2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [1][3] |

Solubility Profile

Quantitative solubility data for this compound in specific solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar PEGylated molecules, a qualitative solubility profile can be inferred. The presence of the PEG chain generally enhances solubility in a range of aqueous and organic solvents.

General Solubility Characteristics:

-

Organic Solvents: Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). For a structurally related compound, Boc-Aminooxy-PEG4-NH2, a solubility of ≥ 100 mg/mL in DMSO has been reported.[5]

-

Aqueous Solutions: The PEG component typically improves solubility in aqueous media.[5] For in vivo applications, co-solvent systems such as DMSO/PEG300/Tween-80/saline are often employed.[5]

Stability and Storage Recommendations

The stability of this compound is crucial for its effective use in synthesis and for ensuring the integrity of resulting conjugates. The stability is primarily influenced by the Boc protecting group and the overall chemical structure.

Key Stability Considerations:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions. However, it is labile and will be cleaved under acidic conditions.[5][6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine.[5]

-

Thermal Stability: Prolonged exposure to heat can lead to the thermal deprotection of the Boc group.[5]

-

Oxidizing and Reducing Agents: Strong oxidizing or reducing agents should be avoided as they may affect the stability of the molecule.[5]

Recommended Storage Conditions:

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Condition | Temperature | Duration | Additional Notes |

| Neat Compound | -20°C | Long-term | Store in a dark place under an inert atmosphere.[1] |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and store under nitrogen.[2][3][7] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and store under nitrogen.[2][3][7] |

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of this compound.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, water, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution to pellet the undissolved solute.

-

Carefully collect the supernatant, ensuring no solid material is transferred.

-

-

Quantification:

-

Dilute a known volume of the supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol 2: Assessment of Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a specific solvent over time.

-

Preparation of Test Solution:

-

Prepare a solution of this compound of known concentration in the solvent of interest.

-

-

Incubation:

-

Divide the solution into several aliquots and store them under the desired test conditions (e.g., different temperatures, pH values, or exposure to light).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), take one aliquot from each test condition.

-

Analyze the samples by HPLC or LC-MS.

-

-

Data Analysis:

-

In the T=0 sample, identify the peak corresponding to the intact this compound.

-

In the subsequent time-point samples, monitor for a decrease in the area of the parent peak and the appearance of new peaks, which would indicate degradation products.

-

Calculate the percentage of the remaining intact compound at each time point to determine the stability profile.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for assessing the solubility and stability of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for assessing the stability of this compound.

References

- 1. This compound | 1807521-03-4 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methylamino-PEG1-t-butyl ester_1807521-03-4_新研博美 [xinyanbm.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling Methylamino-PEG1-Boc: A Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth analysis of Methylamino-PEG1-Boc, a molecule with significant relevance in pharmaceutical research and drug development. Due to ambiguity in the common nomenclature, this document addresses two distinct chemical entities often referred to by this name, providing their molecular formulas, weights, and relevant applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Molecular Identification and Properties

The designation "this compound" can refer to two separate compounds with different molecular structures and properties. The primary distinction lies in the presence and nature of the polyethylene (B3416737) glycol (PEG) linker. Below is a comprehensive summary of the quantitative data for both interpretations.

| Feature | Interpretation 1 | Interpretation 2 |

| Systematic Name | tert-Butyl methyl(2-(methylamino)ethyl)carbamate | tert-butyl 3-(2-(methylamino)ethoxy)propanoate |

| Molecular Formula | C₉H₂₀N₂O₂[1][2][3] | C₁₀H₂₁NO₃[4] |

| Molecular Weight | 188.27 g/mol [1][2][3] | 203.28 g/mol [4] |

| CAS Number | 112257-19-9[1][2][3] | 1807521-03-4[4] |

Section 2: Applications in Research and Development

Interpretation 1: A Building Block in Experimental Therapeutics

tert-Butyl methyl(2-(methylamino)ethyl)carbamate has been identified as an experimental anticancer agent.[5] Research has indicated its potential in inducing the regression of various cancers in animal models.[5] Furthermore, this compound has demonstrated inhibitory effects on the replication of human cytomegalovirus (HCMV), a virus implicated in certain human cancers.[5]

Interpretation 2: A Linker in PROTAC Technology

The second interpretation of this compound, with the molecular formula C₁₀H₂₁NO₃, is primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This specific molecule serves as a crucial component in constructing these novel therapeutic agents.

Section 3: Experimental Protocols

Synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate

A common synthetic route for tert-butyl methyl(2-(methylamino)ethyl)carbamate involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (B1257347).

Materials:

-

N,N'-dimethylethylenediamine

-

Di-tert-butyl dicarbonate

-

Deionized water

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C.

-

In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).

-

Add the di-tert-butyl dicarbonate solution dropwise to the N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Quench the reaction with deionized water (20 mL).

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield the final product.

Section 4: Visualizing Molecular Interactions and Workflows

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC molecule where this compound can be utilized as a linker.

Caption: General workflow for PROTAC synthesis.

Conceptual Signaling Pathway of PROTAC Action

This diagram depicts the conceptual signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

References

- 1. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9 | FB143658 [biosynth.com]

- 2. tert-butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 5. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to Methylamino-PEG1-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylamino-PEG1-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This document details the physicochemical properties of this compound, provides representative experimental protocols for its application in PROTAC synthesis, and outlines methods for the evaluation of the resulting protein degraders.

Physicochemical Properties of this compound

This compound, also known as tert-butyl 3-(2-(methylamino)ethoxy)propanoate, is a valuable building block in the construction of PROTACs. Its structure incorporates a methylamino group for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a tert-butoxycarbonyl (Boc) protecting group for controlled, stepwise synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₁NO₃ | |

| Molecular Weight | 203.28 g/mol | |

| CAS Number | 1807521-03-4 | |

| Appearance | Liquid | |

| Color | Colorless to light yellow | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | |

| Purity | ≥95.0% | |

| IUPAC Name | tert-butyl 3-(2-(methylamino)ethoxy)propanoate |

Role in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker component, such as this compound, is critical in optimizing the formation and stability of this ternary complex.

Experimental Protocols

The following sections provide representative protocols for the synthesis of a BRD4-targeting PROTAC using a short PEG linker like this compound, and subsequent evaluation of its biological activity. These protocols are based on established methodologies for similar PROTACs and may require optimization for specific applications.[1][2]

Synthesis of a BRD4-Targeting PROTAC

This protocol describes a two-step synthesis of a PROTAC that targets the BRD4 protein for degradation by the Cereblon (CRBN) E3 ligase. The synthesis involves the coupling of the BRD4 inhibitor JQ1 to the CRBN ligand pomalidomide (B1683931) via a linker derived from this compound.

Materials:

-

This compound

-

JQ1-acid

-

Pomalidomide-amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HPLC-grade solvents for purification

Step 1: Boc Deprotection of this compound

-

Dissolve this compound (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of starting material by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine can be used in the next step without further purification.

Step 2: Coupling of JQ1-acid and Pomalidomide-amine

-

Dissolve JQ1-acid (1.0 eq) and the deprotected linker from Step 1 (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add Pomalidomide-amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that harnesses the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4]

Upon entering the cell, a PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]

While the selection of the POI and E3 ligase ligands determines the target and the recruited degradation machinery, the linker is far from a passive spacer.[8][9] The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[9][10] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their profound impact on the development of effective protein degraders.

The PROTAC Signaling Pathway and Mechanism of Action

The mechanism of action of a PROTAC molecule is a multi-step process that culminates in the degradation of the target protein. The following diagram illustrates the key stages of the PROTAC-mediated protein degradation pathway.

Caption: The PROTAC-mediated protein degradation pathway.

Components and Classification of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types are flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers that incorporate cyclic structures.[1][11]

Flexible Linkers

-

Alkyl Chains: These are the simplest form of linkers, consisting of saturated or unsaturated hydrocarbon chains of varying lengths.[3] They are synthetically accessible and offer a high degree of conformational flexibility.[1] However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[8]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and physicochemical properties of PROTACs.[4][12] Their hydrophilic nature can enhance cell permeability and reduce non-specific binding.[8]

Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to constrain the conformational flexibility of the PROTAC.[11] This can be advantageous in pre-organizing the molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity.[5]

"Smart" or Functional Linkers

Recent advancements have led to the development of "smart" linkers with additional functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control of PROTAC activity.[5]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The rational design of PROTACs relies on understanding the quantitative relationship between linker properties and degradation efficacy. Key parameters used to quantify PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][13]

Impact of Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex, while a linker that is too long may result in reduced degradation efficiency.[9]

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [10] |

| TBK1 | Alkyl/Ether | 12-29 | Submicromolar (3 nM at 21 atoms) | >90 (96% at 21 atoms) | [10] |

| ERα | PEG | 16 | ~10 | >90 | [4] |

| BTK | PEG | Varied | 2.2 - >1000 | 97 | [14] |

Impact of Linker Composition on Physicochemical Properties

The chemical composition of the linker significantly influences the physicochemical properties of the PROTAC, which in turn affect its cell permeability and oral bioavailability.

| Linker Type | Hydrophilicity | Solubility | Cell Permeability | Metabolic Stability |

| Alkyl | Hydrophobic | May decrease aqueous solubility | Can improve passive diffusion | Generally stable |

| PEG | Hydrophilic | Generally improves aqueous solubility | Can be enhanced, but long chains may increase polar surface area | Can be susceptible to metabolism |

| Rigid (e.g., piperazine) | Can be modulated | Can be improved | Can be improved | Can be enhanced |

Experimental Protocols

The development of effective PROTACs requires robust experimental validation. The following are detailed methodologies for key experiments in PROTAC research.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a modular and efficient method for PROTAC synthesis.[15][16]

Materials:

-

Azide-functionalized ligand (POI or E3 ligase ligand)

-

Alkyne-functionalized linker

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., a mixture of t-BuOH and water)

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

In a reaction vessel, dissolve the azide-functionalized ligand and the alkyne-functionalized linker in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O and THPTA.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O/THPTA solution.

-

Stir the reaction mixture vigorously at room temperature for 1-4 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein.[1][6]

Materials:

-

Cultured cells of interest

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

Densitometry software (e.g., ImageJ)

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Add ECL substrate and detect the chemiluminescent signal.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to assess the passive permeability of PROTACs.[17]

Materials:

-

96-well filter plates and acceptor plates

-

Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test PROTACs

-

LC-MS/MS system

Procedure:

-

Membrane Coating: Coat the filter of each well in the filter plate with the lipid solution.

-

Plate Preparation: Fill the acceptor plate wells with PBS. Prepare solutions of the test PROTACs in PBS and add them to the donor wells of the coated filter plate.

-

Incubation: Place the donor filter plate on top of the acceptor plate and incubate for 4-18 hours.

-

Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp).

Experimental and Synthetic Workflows

The development of a PROTAC involves a systematic workflow from synthesis to biological evaluation.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their physicochemical, pharmacokinetic, and pharmacodynamic properties. A deep understanding of the interplay between linker composition, length, and flexibility is essential for the rational design of potent and selective protein degraders. While flexible linkers like PEG and alkyl chains have been widely used, there is a growing interest in more rigid and functionalized linkers to address the challenges of cell permeability and metabolic stability. The continued exploration of "linkerology," supported by robust quantitative assays and detailed experimental protocols, will be instrumental in unlocking the full therapeutic potential of PROTACs and advancing this exciting new modality in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Basic principles of targeted protein degradation

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation